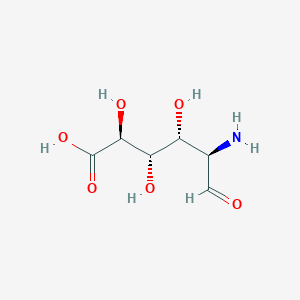

2-Amino-2-deoxy-D-glucuronic acid

Description

Properties

Molecular Formula |

C6H11NO6 |

|---|---|

Molecular Weight |

193.15 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexanoic acid |

InChI |

InChI=1S/C6H11NO6/c7-2(1-8)3(9)4(10)5(11)6(12)13/h1-5,9-11H,7H2,(H,12,13)/t2-,3+,4-,5-/m0/s1 |

InChI Key |

BBWFIUXRDWUZMZ-QTBDOELSSA-N |

Isomeric SMILES |

C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)N |

Canonical SMILES |

C(=O)C(C(C(C(C(=O)O)O)O)O)N |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Research

Glycobiology :

2-Amino-2-deoxy-D-glucuronic acid plays a crucial role in glycobiology, particularly in the synthesis of glycosaminoglycans (GAGs) and proteoglycans. These biomolecules are essential for cellular signaling, structural integrity of tissues, and modulation of cell behavior. The compound serves as a precursor for the biosynthesis of heparin and hyaluronic acid, which are vital for cellular interactions and tissue hydration .

Synthesis of Amino Sugars :

Recent advancements in chemical synthesis methodologies have highlighted the stereoselective formation of amino sugars from this compound. These reactions are critical for developing new glycosylation techniques that can yield complex carbohydrate structures useful in drug development and vaccine formulation .

Pharmaceutical Applications

Antimicrobial Activity :

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various pathogenic bacteria, including multi-drug resistant strains. This property is particularly significant in developing new antibiotics or adjuvants to enhance the efficacy of existing treatments .

Cancer Therapeutics :

The compound has been investigated for its potential use in cancer therapy. In vivo studies demonstrated that formulations containing this compound could significantly inhibit tumor growth in xenograft models. The mechanisms involve apoptosis induction in cancer cells while sparing normal cells, making it a promising candidate for targeted cancer therapies .

Microbial Applications

Role in Lipopolysaccharides :

this compound is identified as a component of lipopolysaccharides (LPS) found in the outer membrane of certain bacteria, such as Pseudomonas aeruginosa. This incorporation plays a critical role in the pathogenicity and immune response elicited by these organisms . Understanding this interaction can lead to novel therapeutic strategies targeting bacterial infections.

Case Study 1: Antimicrobial Efficacy

- Objective : Evaluate the antimicrobial effects against resistant bacterial strains.

- Findings : Significant inhibition of growth was observed in multi-drug resistant strains when treated with derivatives of this compound, suggesting its potential as a new antimicrobial agent.

Case Study 2: Cancer Treatment

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Table 1: Comparative Analysis of Key Compounds

Key Research Findings

Zwitterionic Nature: The simultaneous presence of -NH₂ and -COOH groups in this compound enables zwitterionic behavior, enhancing its solubility in polar solvents and influencing interactions with proteins like lectins .

N-Acetylation Effects: The N-acetylated form (2-acetamido-2-deoxy-D-glucuronic acid) is more prevalent in biological systems due to the stability conferred by the acetamido group. This modification reduces nucleophilicity and increases lipophilicity compared to the free amino derivative .

Positional Deoxygenation : 4-Deoxy analogs (e.g., compound 15 ) exhibit altered conformational flexibility due to the loss of a hydroxyl group at C4. This reduces hydrogen-bonding capacity, impacting solubility and enzymatic recognition in glycoconjugate synthesis.

Biological Relevance: Unlike glucosamine (2-amino-2-deoxy-D-glucose), which is a building block for chitin, this compound is primarily associated with bacterial polysaccharides. Its carboxylic acid group enables ionic interactions absent in glucosamine .

Q & A

(Basic) What are the established synthesis protocols for 2-amino-2-deoxy-D-glucuronic acid, and how can researchers validate purity and yield?

Methodological Answer:

The compound is commonly synthesized via enzymatic oxidation of D-glucosamine (2-amino-2-deoxy-D-glucose) using glucose oxidase under aerobic conditions, yielding multi-gram quantities . Key steps include:

- Catalytic Conditions : Optimize pH (6.8–7.2) and temperature (25–30°C) to maximize oxidation efficiency.

- Purification : Use ion-exchange chromatography or recrystallization to isolate the product.

- Purity Validation : Employ nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) to assess purity (>95%). Quantify yield gravimetrically after lyophilization .

(Basic) How can researchers confirm the stereochemical integrity of this compound in synthetic batches?

Methodological Answer:

Stereochemical validation requires a combination of:

- Circular Dichroism (CD) : To analyze chiral centers and confirm the D-configuration.

- X-ray Crystallography : For absolute configuration determination if crystalline derivatives are obtainable.

- Enzymatic Assays : Test reactivity with specific glycosidases or kinases that recognize the D-enantiomer .

Contaminants like 2-amino-2-deoxy-L-glucuronic acid can be detected via chiral HPLC using β-cyclodextrin columns .

(Advanced) What experimental design considerations resolve contradictions in reported biological activities (e.g., antiviral vs. inert results)?

Methodological Answer:

Discrepancies often arise from:

- Purity Variability : Trace impurities (e.g., residual D-glucosamine) may interfere with assays. Implement rigorous purification and quantify impurities via LC-MS .

- Stereochemical Heterogeneity : Ensure enantiomeric purity, as even minor L-configuration contamination can nullify activity.

- Assay Conditions : Optimize cell permeability (e.g., use prodrug derivatives) and buffer compatibility (e.g., avoid chelating agents that bind the amino group) .

Control experiments with structurally analogous compounds (e.g., 2-acetamido derivatives) can isolate structure-activity relationships .

(Advanced) What strategies enable regioselective derivatization of this compound for glycoconjugate synthesis?

Methodological Answer:

Regioselective modification focuses on protecting group strategies:

- Amino Group Protection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to block the C2-amino group during glycosylation .

- Carboxyl Activation : Convert the C6-carboxyl to an acyl chloride or NHS ester for coupling with amines or alcohols.

- Enzymatic Glycosylation : Leverage glycosyltransferases like GlcNAcT-1 for site-specific conjugation to core glycans .

Monitor reaction progress with thin-layer chromatography (TLC) and MALDI-TOF mass spectrometry .

(Advanced) How does pH and temperature affect the stability of this compound in aqueous solutions?

Methodological Answer:

Stability studies show:

- pH Sensitivity : Degradation accelerates below pH 4 (protonation of the amino group) or above pH 8 (β-elimination of the carboxyl group). Store solutions at pH 6.5–7.5 .

- Temperature Effects : At 25°C, aqueous solutions degrade by 10% over 7 days; at -20°C, degradation is negligible for 6 months. Lyophilized powder remains stable for >2 years .

- Analytical Monitoring : Use UV spectrophotometry (λ = 210 nm) or LC-MS to track decomposition products like gluconic acid .

(Basic) What role does this compound play in bacterial lipopolysaccharide (LPS) biosynthesis?

Methodological Answer:

The compound serves as a precursor in LPS core oligosaccharide assembly:

- Biosynthetic Pathway : It is incorporated via glycosyltransferases (e.g., WaaG in E. coli) into the inner core region, contributing to membrane stability and host immune evasion .

- Functional Studies : Knockout strains lacking glucuronic acid biosynthesis genes show reduced biofilm formation and increased antibiotic susceptibility .

- In Vitro Reconstitution : Use radiolabeled UDP-2-amino-2-deoxy-D-glucuronic acid to track incorporation into LPS using PAGE and autoradiography .

(Advanced) How can researchers address challenges in characterizing the acid’s interaction with metal ions in catalytic studies?

Methodological Answer:

Metal coordination studies require:

- Isothermal Titration Calorimetry (ITC) : To quantify binding affinities for ions like Zn²⁺ or Ca²⁺.

- X-ray Absorption Spectroscopy (XAS) : Resolve coordination geometry (e.g., octahedral vs. tetrahedral).

- Competitive Assays : Use EDTA to chelate free ions and confirm metal-dependent activity .

Control for pH-dependent ionization of the carboxyl and amino groups, which alters metal-binding capacity .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.